H-Ser-Tyr-Trp-Met-Gln-OH

Catalog No.
S14806942
CAS No.
227026-64-4
M.F
C33H43N7O9S
M. Wt
713.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Ser-Tyr-Trp-Met-Gln-OH

CAS Number

227026-64-4

Product Name

H-Ser-Tyr-Trp-Met-Gln-OH

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C33H43N7O9S

Molecular Weight

713.8 g/mol

InChI

InChI=1S/C33H43N7O9S/c1-50-13-12-24(30(45)38-25(33(48)49)10-11-28(35)43)37-32(47)27(15-19-16-36-23-5-3-2-4-21(19)23)40-31(46)26(39-29(44)22(34)17-41)14-18-6-8-20(42)9-7-18/h2-9,16,22,24-27,36,41-42H,10-15,17,34H2,1H3,(H2,35,43)(H,37,47)(H,38,45)(H,39,44)(H,40,46)(H,48,49)/t22-,24-,25-,26-,27-/m0/s1

InChI Key

LTVUPGAAFAYYOL-KGRAHGMMSA-N

Canonical SMILES

CSCCC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)N

The compound H-Ser-Tyr-Trp-Met-Gln-OH is a pentapeptide composed of five amino acids: Serine, Tyrosine, Tryptophan, Methionine, and Glutamine, linked in that specific sequence. This structure is significant in biochemistry due to the unique properties imparted by each amino acid, including hydrophilicity, aromaticity, and the ability to form hydrogen bonds. The terminal hydroxyl group (-OH) indicates that it is a free carboxylic acid form of the peptide.

The interactions and reactions involving H-Ser-Tyr-Trp-Met-Gln-OH can vary widely based on environmental conditions. Notably, the presence of specific functional groups allows for various chemical modifications:

  • Cleavage Reactions: Recent studies have shown that tyrosine residues can be selectively cleaved using DMP-mediated techniques, which do not affect other sensitive residues like tryptophan and serine . This selectivity is crucial for peptide synthesis and modification.
  • Acylation Reactions: The peptide can undergo acylation, particularly at the tyrosine residue. This reaction has been optimized using palladium catalysts in aqueous media, demonstrating high selectivity and yield .
  • Oxidation Reactions: The methionine residue is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones, altering the peptide's properties and biological activity .

H-Ser-Tyr-Trp-Met-Gln-OH exhibits various biological activities due to its constituent amino acids:

  • Neurotransmitter Function: Tyrosine and tryptophan are precursors to neurotransmitters (dopamine and serotonin, respectively), suggesting potential roles in mood regulation and cognitive function.
  • Antioxidant Properties: The presence of methionine contributes to antioxidant activity, which can protect cells from oxidative stress.
  • Cell Signaling: Glutamine plays a role in cellular signaling pathways, particularly in immune responses and metabolic processes.

The synthesis of H-Ser-Tyr-Trp-Met-Gln-OH can be accomplished through several methods:

  • Solid-Phase Peptide Synthesis (SPPS): This method involves sequentially adding protected amino acids to a solid support resin. After the desired sequence is assembled, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) or other cleaving agents .
  • Liquid-Phase Synthesis: Involves dissolving the amino acids in solution and allowing them to react under controlled conditions. This method may be less common for longer peptides due to lower yields compared to SPPS.
  • Enzymatic Synthesis: Utilizing specific enzymes that catalyze peptide bond formation can also be an effective way to synthesize this compound under mild conditions.

H-Ser-Tyr-Trp-Met-Gln-OH has various applications in different fields:

  • Pharmaceuticals: Its components are often studied for their roles in drug development, particularly in neuropharmacology.
  • Biotechnology: Used as a model compound in studies related to protein folding and stability.
  • Nutraceuticals: Potential applications in dietary supplements aimed at enhancing cognitive function or mood stabilization.

Interaction studies involving H-Ser-Tyr-Trp-Met-Gln-OH focus on how this peptide interacts with other biomolecules:

  • Protein Binding Studies: Investigations into how this peptide binds to receptors or enzymes can provide insights into its biological functions.
  • Molecular Docking Studies: Computational approaches are used to predict how this peptide might interact with various targets, aiding drug design efforts.

Similar Compounds

Several compounds share structural similarities with H-Ser-Tyr-Trp-Met-Gln-OH, highlighting its uniqueness:

Compound NameCompositionUnique Features
H-Ser-Tyr-Trp-Met-GluSerine, Tyrosine, Tryptophan, Methionine, Glutamic AcidContains Glutamic Acid instead of Glutamine
H-Tyr-Trp-Met-GlnTyrosine, Tryptophan, Methionine, GlutamineLacks Serine
H-Ser-Tyr-Trp-LeuSerine, Tyrosine, Tryptophan, LeucineLeucine replaces Methionine
H-Met-Gln-AspMethionine, Glutamine, Aspartic AcidAspartic Acid replaces Serine

Each of these compounds exhibits distinct biological properties and potential applications based on their unique amino acid compositions. H-Ser-Tyr-Trp-Met-Gln-OH stands out due to its combination of hydrophilic and aromatic residues alongside a terminal hydroxyl group that enhances its solubility and reactivity.

XLogP3

-3.5

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

10

Exact Mass

713.28429715 g/mol

Monoisotopic Mass

713.28429715 g/mol

Heavy Atom Count

50

Dates

Last modified: 08-10-2024

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